molecular formula C11H13ClN2O3 B1396728 Methyl 2-chloro-6-morpholin-4-ylisonicotinate CAS No. 1201675-09-3

Methyl 2-chloro-6-morpholin-4-ylisonicotinate

Cat. No. B1396728
M. Wt: 256.68 g/mol
InChI Key: QGCVZVAMOIEWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-chloro-6-morpholin-4-ylisonicotinate” is a chemical compound with the molecular formula C11H13ClN2O3 . It has a molecular weight of approximately 256.68 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Physical And Chemical Properties Analysis

“Methyl 2-chloro-6-morpholin-4-ylisonicotinate” has a molecular weight of approximately 256.68 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization in Receptor Antagonists

A series of chiral alkoxymethyl morpholine analogs, including those related to Methyl 2-chloro-6-morpholin-4-ylisonicotinate, have been synthesized and characterized. These compounds have shown potential as selective dopamine D4 receptor antagonists, with notable selectivity against other dopamine receptors (Witt et al., 2016).

Antimicrobial Applications

Morpholine derivatives, including those structurally similar to Methyl 2-chloro-6-morpholin-4-ylisonicotinate, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising antibacterial and antifungal effects, suggesting potential applications in treating infectious diseases (Yeromina et al., 2019).

Applications in Neurokinin-1 Receptor Antagonism

Research has been conducted on morpholine derivatives for their potential as neurokinin-1 receptor antagonists. These compounds, including those related to Methyl 2-chloro-6-morpholin-4-ylisonicotinate, have shown effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).

Synthetic Pathways in Medicinal Chemistry

Morpholine analogs, akin to Methyl 2-chloro-6-morpholin-4-ylisonicotinate, are used in synthetic pathways to create various pharmacologically active compounds. These synthesis routes involve crucial steps like bromination and cyclization, indicating their significance in medicinal chemistry (Kumar et al., 2007).

Role in Biochemical Studies

Compounds structurally related to Methyl 2-chloro-6-morpholin-4-ylisonicotinate have been used in biochemical studies, such as the investigation of ligand backbone effects on zinc(II) complexes. These studies provide insights into complex formation and bio-relevant catalytic activities, contributing to the understanding of biochemical interactions (Chakraborty et al., 2014).

Exploration in Biocorrosion Inhibition

Research on morpholine-containing compounds, similar to Methyl 2-chloro-6-morpholin-4-ylisonicotinate, has explored their effectiveness as biocorrosion inhibitors. These studies contribute to understanding the biocidal and corrosion inhibitor activities of such compounds, particularly in industrial applications (Onat et al., 2016).

Safety And Hazards

Specific safety and hazard information for “Methyl 2-chloro-6-morpholin-4-ylisonicotinate” is not provided in the search results. It is recommended to refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information .

properties

IUPAC Name

methyl 2-chloro-6-morpholin-4-ylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-16-11(15)8-6-9(12)13-10(7-8)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCVZVAMOIEWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-6-morpholin-4-ylisonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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